molecular formula C8H3Cl4NO B12675664 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- CAS No. 73384-98-2

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro-

Cat. No.: B12675664
CAS No.: 73384-98-2
M. Wt: 270.9 g/mol
InChI Key: UVKYAVIASVBOME-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is a chlorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing and reducing agents . Reaction conditions often involve reflux in methanol or other solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

73384-98-2

Molecular Formula

C8H3Cl4NO

Molecular Weight

270.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-1,2-dihydroindol-3-one

InChI

InChI=1S/C8H3Cl4NO/c9-4-3-2(14)1-13-8(3)7(12)6(11)5(4)10/h13H,1H2

InChI Key

UVKYAVIASVBOME-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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